N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as DCPTA, is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DCPTA is a small molecule that has shown promising results in various scientific studies, particularly in the field of neuroscience.
Wirkmechanismus
N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine acts as a positive allosteric modulator of mGluR5. It binds to a specific site on the receptor and enhances the response to glutamate, the endogenous ligand for mGluR5. This leads to increased intracellular signaling, which can result in various physiological effects, including improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to enhancing mGluR5-mediated signaling, it has been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine. It has also been shown to improve synaptic plasticity and enhance long-term potentiation, which are important processes for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific receptors. It has also been shown to have high selectivity for mGluR5, which reduces the risk of off-target effects. However, this compound has some limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine research. One area of interest is the development of more potent and selective mGluR5 agonists. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations.
Synthesemethoden
N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine can be synthesized using a one-pot reaction involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the Buchwald-Hartwig amination reaction. The reaction involves the use of various reagents and solvents, including copper sulfate, sodium ascorbate, triethylamine, dichloromethane, and ethanol. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in neuroscience research. It has been shown to act as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. This compound has been shown to enhance mGluR5-mediated signaling, which can lead to improved cognitive function.
Eigenschaften
IUPAC Name |
N,3-dicyclohexyl-5-(1H-pyrazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6/c1-3-7-13(8-4-1)19-17-16(15-11-12-18-20-15)21-22-23(17)14-9-5-2-6-10-14/h11-14,19H,1-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYSVSUOUHBPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=NN2C3CCCCC3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337753 |
Source
|
Record name | ST003256 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
830328-50-2 |
Source
|
Record name | ST003256 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.